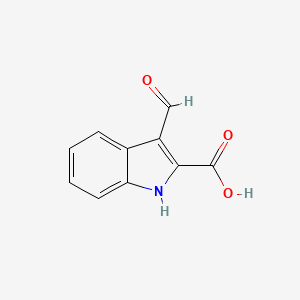

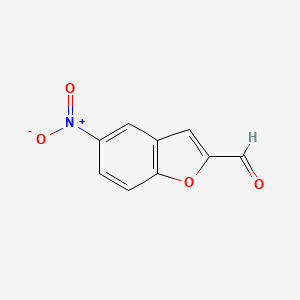

3-Formyl-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

“3-Formyl-1H-indole-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound is a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

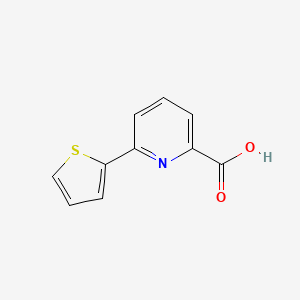

The molecular structure of “3-Formyl-1H-indole-2-carboxylic acid” involves an indole core and a carboxylic acid group . The indole core is a significant heterocyclic system that plays a crucial role in cell biology . The carboxylic acid group contributes to the compound’s reactivity and potential interactions with other molecules .

Chemical Reactions Analysis

Indole derivatives, including “3-Formyl-1H-indole-2-carboxylic acid”, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can maintain intestinal homeostasis and impact liver metabolism and the immune response .

Applications De Recherche Scientifique

Plant Hormone Research

Indole derivatives like Indole-3-acetic acid are known to be plant hormones produced by the degradation of tryptophan in higher plants . They play a crucial role in plant growth and development, which makes them a significant area of study in agricultural science and botany.

Pharmacological Activity

Indole derivatives exhibit diverse biological activities and have been summarized for their important pharmacological potential . This includes their use in drug discovery and development for various diseases.

Organic Synthesis

Indoles are often used in multicomponent reactions for the synthesis of complex organic compounds . Their reactivity makes them valuable building blocks in medicinal chemistry.

DNA Nanotechnology

DNA-based biomaterials, which can include indole derivatives, are at the forefront of biological advances due to DNA’s high modification capacity via programmable Watson–Crick base-pairing . This field involves creating complex DNA structures for various applications, including targeted drug delivery.

Catalysis

Carboxylic acids, a group that includes “3-Formyl-1H-indole-2-carboxylic acid,” find applications in catalysis, which is essential for accelerating chemical reactions in industrial processes .

Environmental Applications

The use of carboxylic acids can extend to environmental science, such as in the removal of heavy metals from wastewater , indicating potential research applications for “3-Formyl-1H-indole-2-carboxylic acid” in this field.

Biologically Active Compounds Synthesis

The synthesis of biologically active compounds often involves indole derivatives due to their diverse biological properties .

Disease Model Studies

Indole derivatives are used in disease model studies, such as arthritis models, to understand disease mechanisms and test potential treatments .

Safety and Hazards

Orientations Futures

Indole derivatives, including “3-Formyl-1H-indole-2-carboxylic acid”, have attracted increasing attention in recent years due to their potential therapeutic applications . They are being investigated for their potential in the treatment of various disorders in the human body . Future research will likely focus on further understanding their druggability and application in intestinal and liver diseases .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 3-formyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

One study suggests that an indole-2-carboxylic acid derivative effectively inhibits the strand transfer of hiv-1 integrase . The indole core and C2 carboxyl group of the derivative were found to chelate two Mg2+ ions within the active site of the integrase . This may provide some insight into the potential mode of action of 3-Formyl-1H-indole-2-carboxylic acid.

Biochemical Pathways

Indole derivatives are known to impact a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Formyl-1H-indole-2-carboxylic acid could potentially affect multiple biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that 3-Formyl-1H-indole-2-carboxylic acid could have diverse molecular and cellular effects.

Action Environment

It is known that the exogenous dietary source of tryptophan, a parent nucleus of indole, is decisive . This suggests that dietary factors could potentially influence the action of 3-Formyl-1H-indole-2-carboxylic acid.

Propriétés

IUPAC Name |

3-formyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-7-6-3-1-2-4-8(6)11-9(7)10(13)14/h1-5,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFDLSPESODVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288945 | |

| Record name | 3-Formyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28737-34-0 | |

| Record name | 3-Formyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28737-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)

![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)